3-Isopropoxybenzohydrazide
Description
3-Isopropoxybenzohydrazide is a chemical compound with the CAS Number: 350989-60-5 . It has a molecular weight of 194.23 and its IUPAC name is 3-isopropoxybenzohydrazide . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Isopropoxybenzohydrazide is represented by the formula C10H14N2O2 . For a detailed 3D molecular structure, you may refer to molecular visualization tools such as MolView .Physical And Chemical Properties Analysis
3-Isopropoxybenzohydrazide is a solid substance . It has a molecular weight of 194.23 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
3-Isopropoxybenzohydrazide is a chemical compound with the molecular formula C10H14N2O2 . It’s a solid substance at room temperature .
Benzohydrazides, a class of compounds to which 3-Isopropoxybenzohydrazide belongs, have been found to have diverse biological properties. They have been studied for their potential as bio-active agents . Here are some potential applications:
- Pharmaceutical Chemistry
- Benzohydrazides have been studied for their anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities .
- The general procedure for the synthesis of Benzohydrazide involves the reaction of Methyl benzoate with hydrazine hydrate .
- The outcomes of these studies have shown promising results, with several benzohydrazide derivatives exhibiting excellent activity .
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Anti-viral Activity
- Benzohydrazides have been synthesized and evaluated for their anti-viral activity against HIV-2 strain ROD .
- The synthesis of N’-(4-((substituted imino) methyl) benzylidene)-substituted benzohydrazides involved a series of chemical reactions .
- The outcomes of these studies have shown promising results, with some compounds exhibiting potent anti-viral activity .
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Research Use
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Anti-Inflammatory Activity
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Anti-Malarial Activity
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Research Use
properties
IUPAC Name |
3-propan-2-yloxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)14-9-5-3-4-8(6-9)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKOADQLSXHEIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289347 | |
Record name | 3-isopropoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxybenzohydrazide | |
CAS RN |
350989-60-5 | |
Record name | 3-(1-Methylethoxy)benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350989-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-isopropoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350989-60-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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